molecular formula C11H16N2O2 B012255 tert-Butyl (pyridin-3-ylmethyl)carbamate CAS No. 102297-41-6

tert-Butyl (pyridin-3-ylmethyl)carbamate

Cat. No. B012255
M. Wt: 208.26 g/mol
InChI Key: PHQXGCNECRISKB-UHFFFAOYSA-N
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Description

Tert-butyl (pyridin-3-ylmethyl)carbamate is a chemical compound with the molecular formula C₁₀H₂₀N₂O₂ . It falls under the class of carbamates and features a tert-butyl group attached to a pyridine ring via a methyl group. The compound’s systematic name is tert-butyl N-(pyridin-3-ylmethyl)carbamate .


Synthesis Analysis

The synthesis of tert-butyl (pyridin-3-ylmethyl)carbamate involves the reaction of a pyridine derivative with tert-butyl isocyanate. The carbamate group is introduced through this reaction, resulting in the formation of the desired compound. Detailed synthetic procedures and conditions can be found in relevant literature .

Scientific Research Applications

1. Synthesis of N-Boc-protected anilines

  • Summary of Application: Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . Boc-protected anilines are important intermediates in organic synthesis.
  • Results or Outcomes: The outcome of this application is the successful synthesis of N-Boc-protected anilines .

2. Chemoselective N-tert-butoxycarbonylation

  • Summary of Application: Tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate, a derivative of tert-Butyl carbamate, has been demonstrated as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines .
  • Methods of Application: The reaction was carried out chemoselectively in high yield under mild, environment-friendly conditions and was completed quickly within 1 hour .
  • Results or Outcomes: The Boc carrier was easily recyclable, and has great application prospects for industrial production .

3. Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine

  • Summary of Application: A tert-Butyl-carboxylate-activated aziridine undergoes anionic polymerization .
  • Results or Outcomes: The outcome of this application is the successful polymerization of the tert-Butyl-carboxylate-activated aziridine .

4. Synthesis of tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride

  • Summary of Application: tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a derivative of tert-Butyl carbamate. It is used in various chemical reactions due to its unique structure .
  • Results or Outcomes: The outcome of this application is the successful synthesis of tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride .

5. Synthesis of tert-Butyl-(pyrrolidin-3-ylmethyl)carbamate

  • Summary of Application: tert-Butyl-(pyrrolidin-3-ylmethyl)carbamate is another derivative of tert-Butyl carbamate. It is used in various chemical reactions due to its unique structure .
  • Results or Outcomes: The outcome of this application is the successful synthesis of tert-Butyl-(pyrrolidin-3-ylmethyl)carbamate .

6. Use of tert-Butyl Group in Chemical Transformations

  • Summary of Application: The tert-butyl group is used in various chemical transformations due to its unique reactivity pattern .
  • Results or Outcomes: The outcome of this application is the successful transformation of various chemical compounds .

7. Synthesis of tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride

  • Summary of Application: tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a derivative of tert-Butyl carbamate. It is used in various chemical reactions due to its unique structure .
  • Results or Outcomes: The outcome of this application is the successful synthesis of tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride .

8. The tert-butyl group in chemistry and biology

  • Summary of Application: The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
  • Results or Outcomes: The outcome of this application is the successful transformation of various chemical compounds .

properties

IUPAC Name

tert-butyl N-(pyridin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQXGCNECRISKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (pyridin-3-ylmethyl)carbamate

CAS RN

102297-41-6
Record name 102297-41-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Pawar - 2013 - search.proquest.com
Nature continuously provides fascinating and complicated structures which offer synthetic chemists amazing opportunities for the design of new methods for the natural product synthesis…
Number of citations: 3 search.proquest.com

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